molecular formula C5H9ClN2O B1425838 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 1082746-81-3

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1425838
M. Wt: 148.59 g/mol
InChI Key: FRLMVSZWXJFDFG-UHFFFAOYSA-N
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Description

Oxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two adjacent heteroatoms (one oxygen atom and one nitrogen atom). They are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

Oxazoles can be synthesized from various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The reaction of nitriles with amino alcohols generally proceeds through a nucleophilic addition of nitriles to amino alcohols followed by an intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of oxazoles consists of a five-membered ring with two adjacent heteroatoms (one oxygen atom and one nitrogen atom) . The exact molecular structure of “1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride” is not available in the literature I found.

Scientific Research Applications

Novel Synthesis Methods

  • Consecutive Three-Component Synthesis : A novel method for synthesizing 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine and acid chlorides, was developed using an amidation-coupling-cycloisomerization sequence (Merkul & Müller, 2006).

Antibacterial Studies

  • Antibacterial Activity of Oxazole Compounds : Research on the synthesis, structure determination, and antibacterial activity evaluation of heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment showed promising antibacterial activity against various pathogens (Mehta, 2016).

Synthetic Applications in Organic Chemistry

  • Synthesis of Heterocyclic Compounds : The synthesis and characterization of various compounds involving 1,2-oxazol derivatives, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, indicate the versatility of oxazole compounds in organic synthesis (Chernyshev et al., 2010).

Cycloaddition Reactions

  • Regioselective Dipolar Cycloadditions : Research on the preparation of 1,2-oxazol derivatives via regioselective 1,3-dipolar cycloaddition of nitrile oxides and α,β-acetylenic aldehydes highlights the chemical reactivity and potential applications of oxazol compounds (Jiang et al., 2016).

Palladium-Catalyzed Reactions

  • Palladium-Catalyzed Enantioselective Allylic Amination : The conversion of cis-2-amino-3,3-dimethyl-1-indanol into a phosphorus-containing oxazoline and its application as a ligand in palladium-catalyzed enantioselective allylic amination reactions demonstrates the utility of oxazole derivatives in asymmetric synthesis (Sudo & Saigo, 1997).

Molecular Docking Studies

  • Antibacterial Activity and Molecular Docking Study : Synthesis of 1,3-oxazole-quinoxaline amine hybrids and their subsequent antibacterial activity and molecular docking studies highlight the potential of oxazole compounds in the development of new antibacterial agents (Keivanloo et al., 2020).

Future Directions

The future directions in the field of oxazole research are likely to involve the development of new synthetic methods and the exploration of their biological activities. The broad range of biological activities exhibited by oxazole derivatives makes them promising candidates for the development of new drugs .

properties

IUPAC Name

1-(1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-8-7-5;/h2-4H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLMVSZWXJFDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide (652 mg, 2.71 mmol) was dissolved in methanol (5 ml) and hydrogen chloride (4.0 M in 1,4-dioxane, 1.4 ml, 5.6 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 15 min then concentrated to give 1-isoxazol-3-yl-ethylamine hydrochloride as an off-white solid which was used without further purification.
Name
2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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